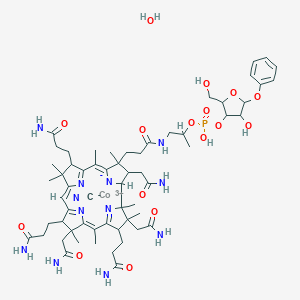
Phenolyl cobamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenolyl cobamide, also known as this compound, is a useful research compound. Its molecular formula is C60H87CoN12O16P+ and its molecular weight is 1322.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Cobamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Microbial Applications
1. Cobamide Utilization in Microbial Metabolism
Phenolyl cobamide plays a crucial role in the metabolic processes of various bacteria. For instance, studies have shown that Sporomusa ovata can utilize phenolyl cobamides effectively, indicating its importance in anaerobic environments where these bacteria thrive .
| Microorganism | Cobamide Type | Function |
|---|---|---|
| Sporomusa ovata | This compound | Methionine synthesis |
| Bacteroides thetaiotaomicron | Benzimidazolyl/Phenolyl | Growth under specific conditions |
| Dehalococcoides mccartyi | Selective for benzimidazolyl | Environmental bioremediation |
2. Cobamide Remodeling Enzymes
Research has identified enzymes such as CbiR that enable bacteria to remodel cobamides, allowing them to adapt to varying environmental conditions. For example, Akkermansia muciniphila can salvage and remodel cobamides, including phenolyl variants, enhancing its growth capabilities in nutrient-limited environments .
Biotechnological Applications
1. Nutrient Sharing in Microbial Communities
Cobamides, including phenolyl variants, are crucial in microbial interactions within communities. They facilitate nutrient sharing among species that do not produce their own cobamides. This is particularly significant in human microbiomes where cobamide sharing may stabilize community dynamics and influence host interactions .
2. Potential in Environmental Biotechnology
The ability of certain microbes to utilize phenolyl cobamides suggests potential applications in bioremediation and environmental management. By harnessing the metabolic capabilities of these organisms, researchers can develop strategies to mitigate pollutants in anaerobic conditions .
Therapeutic Potential
1. Implications for Human Health
Given the role of phenolyl cobamides in microbial metabolism, there is growing interest in their potential therapeutic applications. For instance, manipulating microbial communities through targeted cobamide supplementation could improve gut health and manage dysbiosis .
2. Cobamides as Biomarkers
The distinct spectral features of cobamides make them suitable candidates as biomarkers for studying microbial interactions and community dynamics. Their unique properties allow for easy identification and quantification in various biological samples .
Case Studies
1. Cobamide Sharing Dynamics
A study on skin microbiomes revealed that cobamide sharing among microbial populations influences community stability and host interactions. The presence of specific genes related to cobamide utilization was correlated with microbial diversity and resilience .
2. Environmental Impact Assessment
Research assessing the impact of phenolyl cobamides on microbial communities highlighted their role in nutrient cycling and ecosystem functioning. The ability of microbes to adapt through cobamide remodeling was shown to enhance their survival under fluctuating environmental conditions .
Propriétés
Numéro CAS |
125939-05-1 |
|---|---|
Formule moléculaire |
C60H87CoN12O16P+ |
Poids moléculaire |
1322.3 g/mol |
Nom IUPAC |
cobalt(3+);[4-hydroxy-2-(hydroxymethyl)-5-phenoxyoxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate;cyanide;hydrate |
InChI |
InChI=1S/C59H86N11O15P.CN.Co.H2O/c1-29(84-86(80,81)85-50-38(28-71)83-54(49(50)79)82-32-13-11-10-12-14-32)27-66-46(78)21-22-56(6)36(23-43(63)75)53-59(9)58(8,26-45(65)77)35(17-20-42(62)74)48(70-59)31(3)52-57(7,25-44(64)76)33(15-18-40(60)72)37(67-52)24-39-55(4,5)34(16-19-41(61)73)47(68-39)30(2)51(56)69-53;1-2;;/h10-14,24,29,33-36,38,49-50,53-54,71,79H,15-23,25-28H2,1-9H3,(H15,60,61,62,63,64,65,66,67,68,69,70,72,73,74,75,76,77,78,80,81);;;1H2/q;-1;+3;/p-1 |
Clé InChI |
ONRLUVOBXGMCGM-UHFFFAOYSA-M |
SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)(O)OC6C(OC(C6O)OC7=CC=CC=C7)CO.[C-]#N.O.[Co+3] |
SMILES isomérique |
C/C/1=C/2\C(C(C([N-]2)C3(C(C(C(=N3)/C(=C\4/C(C(C(=N4)/C=C\5/C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)(O)OC6C(OC(C6O)OC7=CC=CC=C7)CO.[C-]#N.O.[Co+3] |
SMILES canonique |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)(O)OC6C(OC(C6O)OC7=CC=CC=C7)CO.[C-]#N.O.[Co+3] |
Synonymes |
phenolyl cobamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















